molecular formula C11H16N4O B1492272 ({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 2098074-46-3

({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No.: B1492272
CAS No.: 2098074-46-3
M. Wt: 220.27 g/mol
InChI Key: LTJKWDVAKQQMEU-UHFFFAOYSA-N
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Description

({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-11(9(2)16-14-8)7-15-6-10(4-12-3)5-13-15/h5-6,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJKWDVAKQQMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H14N4OC_{10}H_{14}N_4O, and its structure includes a pyrazole ring and an oxazole moiety, which are known to exhibit various pharmacological properties. The compound's structural features suggest potential interactions with biological targets, particularly in the nervous system and in anti-inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory responses.

  • Neurotransmitter Modulation : Preliminary studies indicate that the compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. Research has shown that compounds with similar structures can enhance receptor activity, suggesting that this compound might improve cognitive functions or provide neuroprotective effects .
  • Anti-inflammatory Properties : The oxazole component is associated with anti-inflammatory activities. Compounds containing oxazole rings have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

2. Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Study 1: Neuroprotective Effects A related pyrazole derivative was shown to enhance cognitive performance in animal models by modulating NMDAR activity .
Study 2: Anti-inflammatory Activity Compounds with oxazole rings inhibited TNF-alpha production in vitro, suggesting a potential mechanism for reducing inflammation .
Study 3: Cytotoxicity Tests In vitro studies indicated varying cytotoxic effects against cancer cell lines, highlighting the need for further exploration into its anticancer properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole and oxazole rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms .

2. Anti-inflammatory Effects
Studies have shown that similar compounds can modulate inflammatory pathways. The compound's oxazole ring may play a crucial role in inhibiting pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

3. Antimicrobial Properties
The presence of both pyrazole and oxazole structures suggests potential antimicrobial activity. Preliminary tests indicated that the compound could inhibit bacterial growth, particularly against Gram-positive bacteria, which is promising for pharmaceutical applications .

Agrochemical Applications

1. Pesticide Development
Due to its bioactive characteristics, this compound can be utilized in the formulation of new pesticides. Research indicates that similar pyrazole derivatives can act as effective herbicides or insecticides by disrupting metabolic processes in target pests .

2. Plant Growth Regulators
The compound's ability to influence plant growth processes suggests potential use as a growth regulator. Studies have shown that specific modifications to pyrazole-based compounds can enhance plant resilience against environmental stressors .

Materials Science Applications

1. Polymer Synthesis
The unique functional groups present in this compound allow for its incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research has explored its use as a monomer in the synthesis of novel polymers with tailored properties for specific applications .

2. Nanotechnology
In nanotechnology, the compound has been investigated for use in creating nanoscale materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in sensors and catalysis .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines
AgrochemicalEffective as a herbicide in controlled trials
Materials ScienceEnhanced polymer properties when used as a monomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.